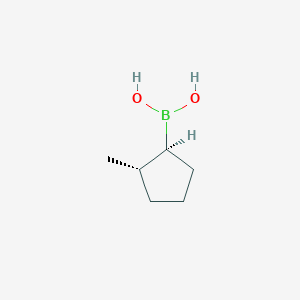
2,2',3,4,4',5-Hexachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment. This compound is often studied for its potential environmental and health impacts due to its chlorinated nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The final product is purified through distillation or crystallization to remove any unreacted materials and by-products.
化学反应分析
Types of Reactions
2,2’,3,4,4’,5-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can dechlorinate the compound, resulting in less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated phenols, while reduction may produce less chlorinated diphenyl ethers.
科学研究应用
2,2’,3,4,4’,5-Hexachlorodiphenyl ether has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its potential to bioaccumulate in wildlife.
Toxicology: Used in studies to understand its toxic effects on living organisms, including humans.
Analytical Chemistry: Employed as a standard or reference material in the analysis of chlorinated compounds.
Industrial Applications: Investigated for its potential use in flame retardants and other industrial products.
作用机制
The mechanism of action of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and disrupt the function of enzymes and receptors, leading to toxic effects. The compound may also induce oxidative stress by generating reactive oxygen species, which can damage cellular components.
相似化合物的比较
Similar Compounds
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
Uniqueness
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is unique due to its specific pattern of chlorination, which affects its chemical properties and biological activity. Compared to other hexachlorodiphenyl ethers, it may exhibit different levels of toxicity, environmental persistence, and reactivity.
属性
CAS 编号 |
71585-38-1 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H |
InChI 键 |
LDPJEMNNPDFBCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)

![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)







![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

